molecular formula C24H26ClFN4O2 B10939853 [4-(2-chloro-4-fluorobenzyl)piperazin-1-yl]{1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}methanone

[4-(2-chloro-4-fluorobenzyl)piperazin-1-yl]{1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}methanone

Cat. No.: B10939853
M. Wt: 456.9 g/mol
InChI Key: MKTRNPZVNFGNNH-UHFFFAOYSA-N
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Description

[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorofluorobenzyl group and a pyrazole ring substituted with a dimethylphenoxy group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE typically involves multi-step organic reactions The pyrazole ring is then synthesized separately and coupled with the piperazine derivative using appropriate coupling agents under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography. The scalability of the production process is also a critical factor, ensuring that the compound can be produced in large quantities for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of [4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE: can be compared with other similar compounds, such as:

The uniqueness of [4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H26ClFN4O2

Molecular Weight

456.9 g/mol

IUPAC Name

[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-[1-[(2,4-dimethylphenoxy)methyl]pyrazol-3-yl]methanone

InChI

InChI=1S/C24H26ClFN4O2/c1-17-3-6-23(18(2)13-17)32-16-30-8-7-22(27-30)24(31)29-11-9-28(10-12-29)15-19-4-5-20(26)14-21(19)25/h3-8,13-14H,9-12,15-16H2,1-2H3

InChI Key

MKTRNPZVNFGNNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)N3CCN(CC3)CC4=C(C=C(C=C4)F)Cl)C

Origin of Product

United States

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